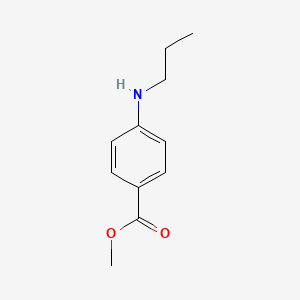

Methyl 4-(propylamino)benzoate

Description

Contextualization within the Class of Benzoate (B1203000) Esters

Methyl 4-(propylamino)benzoate is a member of the benzoate ester class of organic compounds. ontosight.ai Benzoate esters are derivatives of benzoic acid, formed by the condensation of benzoic acid with an alcohol. wikipedia.orgwikipedia.orgatamanchemicals.com In the case of this compound, the ester is formed with methanol (B129727). atamanchemicals.com These compounds are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. ontosight.ai

Benzoate esters are prevalent in nature and are used in various industries. wikipedia.orgatamanchemicals.com They often possess pleasant aromas and are components of fragrances and artificial flavors. wikipedia.orgwikipedia.org Chemically, they are typically colorless liquids or solids with poor solubility in water but good miscibility with organic solvents. wikipedia.orgatamanchemicals.com The reactivity of benzoate esters can occur at the aromatic ring or at the ester group, depending on the reaction conditions and the nature of the other substituents on the ring. wikipedia.org

Below are some of the calculated and experimental properties of this compound.

Historical Perspective and Evolving Research Interests in Aminobenzoates

The research interest in aminobenzoates is not new and has evolved significantly over time. A foundational compound in this class is 4-aminobenzoic acid (PABA), which was identified in 1863. wikipedia.orgmdpi.com Initially known for its role as a component of folate, a critical vitamin for DNA synthesis, PABA later became one of the first active ingredients used in sunscreens due to its ability to absorb UVB radiation. wikipedia.orgmdpi.com Patented in 1943 for this purpose, its use highlighted the potential for aminobenzoate structures to interact with biological systems and electromagnetic radiation. wikipedia.org

The field expanded from nutritional and dermatological applications to pharmacology. A major breakthrough was the synthesis of procaine (B135) in 1905. researchgate.net Developed as a local anesthetic, procaine is an amino ester that demonstrated how modifications to the basic aminobenzoate structure could lead to valuable therapeutic agents. researchgate.netrsc.org This discovery spurred further research into related ester derivatives for anesthetic applications. researchgate.net

In modern research, aminobenzoates like this compound are considered important "building blocks" in medicinal chemistry. mdpi.com The structural versatility of the PABA scaffold allows for substitutions at both the amino and carboxyl groups, enabling the creation of a wide array of novel molecules. mdpi.com Research has shown that derivatives of PABA can exhibit a range of biological activities, and they are investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. mdpi.com The synthesis of various 4-(propylamino)benzoic acid derivatives for evaluation as local anesthetics continues to be an active area of research, demonstrating the enduring interest in this chemical class. nih.gov

Structural Significance within Para-Substituted Benzoate Chemistry

The specific arrangement of substituents on the benzene ring is crucial to a molecule's properties, and this compound is a prime example of a para-substituted benzoate. In this configuration, the propylamino group and the methyl ester group are positioned directly opposite each other on the benzene ring. This para orientation has significant implications for the electronic properties and reactivity of the compound.

The nature of the substituent at the para position can dramatically influence the acidity of the corresponding benzoic acid and the reactivity of the entire molecule. libretexts.org Electron-donating groups, such as the propylamino group, tend to increase the electron density within the aromatic ring. Conversely, electron-withdrawing groups decrease the electron density. libretexts.org These electronic effects are a central concept in physical organic chemistry, often quantified by the Hammett equation, which was originally developed using para-substituted benzoic acids as a model system. mdpi.com

The study of para-substituted benzoates is a cornerstone for understanding structure-activity relationships. For instance, research on the coordination of para-substituted benzoates to metal ions like copper(II) has revealed a variety of coordination modes, which are influenced by the electronic nature of the para substituent. mdpi.com Furthermore, the selective synthesis of para-substituted benzoates through methods like the Diels-Alder reaction is an area of active investigation, aiming for more efficient and greener chemical processes. rsc.org In the context of medicinal chemistry, the para position is often a key site for modification to fine-tune a molecule's ability to bind to biological targets, as seen in the development of inhibitors for enzymes like the protein phosphatase Slingshot. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(propylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-8-12-10-6-4-9(5-7-10)11(13)14-2/h4-7,12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSSHRRBSAYAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for Methyl 4 Propylamino Benzoate

Esterification Pathways for Benzoate (B1203000) Scaffolds

The formation of the methyl ester group is a critical step in the synthesis. This can be achieved either by direct reaction of a carboxylic acid with methanol (B129727) or by exchanging the alcohol component of an existing ester.

Direct esterification involves the reaction of a carboxylic acid with an alcohol to produce an ester and water. The most common method is the Fischer-Speier esterification, which is an acid-catalyzed process. youtube.com For the synthesis of benzoate esters, this involves reacting a substituted benzoic acid with an alcohol in the presence of a strong acid catalyst. youtube.comwikipedia.org

Alternative methods utilize dehydrating agents to facilitate the reaction under milder conditions. For instance, N,N′-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then reacts with the alcohol. rsc.org This approach was employed in the synthesis of related benzoate derivatives, where 4-(propylamino)benzoic acid was treated with CDI in tetrahydrofuran (B95107) (THF) before the addition of an alcohol to form the ester. rsc.org

Transesterification is a process that converts one ester to another by reaction with an alcohol. libretexts.org For example, methyl benzoate can be converted to propyl benzoate through transesterification with propanol. wikipedia.org This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol. libretexts.org

Research into the optimization of transesterification has provided detailed insights into reaction conditions. A study on the reaction of methyl benzoate with 1-propanol (B7761284) using a maghemite-ZnO catalyst explored the effects of temperature and time on the yield of propyl benzoate.

Table 1: Optimization of Transesterification of Methyl Benzoate with 1-Propanol

| Entry | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 | 130 | 12 | 40 |

| 2 | 140 | 12 | 60 |

| 3 | 150 | 12 | 98 |

| 4 | 150 | 10 | 85 |

| 5 | 150 | 8 | 70 |

Data sourced from a study on maghemite-ZnO catalyzed transesterification. researchgate.net

Further studies have examined the kinetics of transesterification in biological systems. The enzyme-catalyzed transesterification of various parabens (p-hydroxybenzoate esters) with different alcohols shows a preference for short-chain esters. nih.gov

Table 2: Kinetic Parameters for Transesterification of Methylparaben with Various Alcohols

| Alcohol | Vmax (μmol h⁻¹ mg⁻¹) |

|---|---|

| Ethanol | 114.4 |

| Propan-1-ol | 5.1 |

| Butan-1-ol | 4.9 |

Data reflects enzyme kinetics in Caco-2 cell homogenates. nih.gov

Introduction of the Propylamino Moiety

The secondary amine functional group can be introduced onto the benzoate scaffold through several synthetic routes, primarily involving amination or reductive amination reactions.

The propylamino group can be installed via nucleophilic aromatic substitution on a benzoate ester that contains a suitable leaving group, such as a halogen, at the 4-position. A relevant synthesis involved the reaction of ethyl 4-fluoro-3-nitrobenzoate with propylamine (B44156). nih.gov In this process, N,N-diisopropylethylamine (DIPEA) was used as a base in a dichloromethane (B109758) solvent, and the reaction proceeded overnight at room temperature to yield the corresponding 4-(propylamino)benzoate derivative. nih.gov This method highlights a direct pathway to form the C-N bond on a pre-existing ester.

Reductive amination is a versatile method for forming amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing Methyl 4-(propylamino)benzoate, this approach would typically start with methyl 4-formylbenzoate (B8722198). The aldehyde is first reacted with propylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A general procedure for this transformation involves reacting methyl 4-formylbenzoate with an amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). nih.gov The reaction is often carried out in a solution of dichloromethane (DCM) and acetic acid. nih.gov This method has been used to synthesize a variety of secondary amines from methyl 4-formylbenzoate. nih.gov

Table 3: Examples of Secondary Amines Synthesized via Reductive Amination of Methyl 4-formylbenzoate

| Starting Amine | Product |

|---|---|

| Tryptamine | Methyl 4-(((2-(1H-indol-3-yl)ethyl)amino)methyl)benzoate nih.gov |

| Tyramine | Methyl 4-(((4-hydroxyphenethyl)amino)methyl)benzoate nih.gov |

The products shown are analogues, demonstrating the versatility of the reductive amination method on the methyl benzoate scaffold. nih.gov

Catalytic Approaches in the Synthesis of Aminobenzoates

Catalysis plays a pivotal role in the synthesis of aminobenzoates, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts are employed in key synthetic steps.

Homogeneous Catalysis in Ester Formation and Amine Functionalization

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of aminobenzoates.

For the esterification of 4-(propylamino)benzoic acid to its methyl ester, traditional acid catalysts like sulfuric acid or hydrochloric acid can be used. dergipark.org.tr These catalysts operate in the liquid phase, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity towards the nucleophilic attack of methanol. While effective, these catalysts can lead to corrosion and separation challenges. dergipark.org.tr

In amine functionalization , homogeneous catalysts are central to reactions like the Buchwald-Hartwig amination. Palladium complexes with specific phosphine (B1218219) ligands are a prime example, facilitating the C-N bond formation under relatively mild conditions. rsc.orgscispace.com Nickel-based homogeneous catalysts have also emerged as effective for reductive amination processes. rsc.org Ruthenium complexes have also shown activity in promoting the reductive amination of aldehydes with amines. unibo.it

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and often milder reaction conditions. researchgate.netnih.gov

For esterification reactions , solid acid catalysts such as ion-exchange resins, zeolites, and supported heteropolyacids are effective alternatives to homogeneous acids. dergipark.org.tr These materials provide acidic sites on their surface that can catalyze the reaction without the drawbacks of corrosion and difficult separation.

In the context of reductive amination , heterogeneous catalysts are employed for the hydrogenation of the imine intermediate. mpg.de Supported metal catalysts, such as palladium on carbon (Pd/C) or rhodium on a support, can be used with molecular hydrogen as the reductant. mdpi.com These catalysts offer high activity and can often be recycled, contributing to a more sustainable process. rsc.org The use of metallic nanoparticles as catalysts can also have a synergistic effect with microwave heating, leading to faster reactions. mdpi.com

The table below summarizes the types of catalysts and their applications.

| Reaction Type | Homogeneous Catalysts | Heterogeneous Catalysts |

| Esterification | Sulfuric Acid, Hydrochloric Acid | Ion-exchange resins, Zeolites, Supported heteropolyacids |

| Amine Functionalization | Palladium complexes, Nickel complexes, Ruthenium complexes | Supported metal catalysts (e.g., Pd/C, Rh/support) |

Principles of Green Chemistry in Synthetic Route Design and Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com These principles are increasingly being applied to the synthesis of aminobenzoates to create more sustainable and environmentally friendly methods. mdpi.com

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like reductive amination and cross-coupling reactions can exhibit high atom economy.

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. sigmaaldrich.com The use of both homogeneous and heterogeneous catalysts in the synthesis of aminobenzoates aligns with this principle.

Use of Renewable Feedstocks : Whenever practicable, raw materials should be renewable rather than depleting. sigmaaldrich.com Research into producing aminobenzoic acid and its derivatives from bio-based sources like glucose and xylose is an active area. mdpi.com

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. acs.org Conducting reactions at ambient temperature and pressure, when possible, is a key goal. sigmaaldrich.com The development of highly active catalysts can help lower the energy input required for reactions.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org

By considering these principles, chemists can develop synthetic routes to this compound that are not only efficient but also have a reduced environmental impact. For instance, favoring catalytic methods over stoichiometric ones and exploring solvent-free or aqueous reaction conditions are steps toward greener synthesis. jocpr.com

Elucidation of Reaction Mechanisms and Kinetics in Aminobenzoate Systems

Mechanistic Studies of Ester Aminolysis

The aminolysis of esters, a fundamental reaction for forming amide bonds, proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com For aminobenzoate systems like Methyl 4-(propylamino)benzoate, the reaction involves the attack of an amine on the electrophilic carbonyl carbon of the ester. This process is not typically a single-step reaction; it involves the formation of a tetrahedral intermediate. dalalinstitute.comyoutube.com

Computational studies using density functional theory on methyl benzoate (B1203000), a structural analog, have elucidated the possible pathways. The reaction can proceed through either a concerted mechanism or a neutral stepwise mechanism. nih.gov The theoretical results indicate that these two pathways have similar activation energies. nih.gov

In the stepwise mechanism, the process is initiated by the nucleophilic attack of the amine (e.g., ammonia (B1221849) or an alkylamine) on the ester's carbonyl carbon. This leads to the formation of a zwitterionic tetrahedral intermediate, where the nitrogen atom carries a positive charge and the carbonyl oxygen bears a negative charge. youtube.com A second amine molecule often plays a crucial role at this stage, acting as a general base to deprotonate the nitrogen, resulting in a neutral tetrahedral intermediate. dalalinstitute.comnih.gov The subsequent collapse of this intermediate involves the reformation of the carbon-oxygen double bond and the elimination of the alkoxy group (e.g., methoxide (B1231860) from a methyl ester) as the leaving group. chemistrysteps.comdalalinstitute.com This departing alkoxy group is then protonated, often by the protonated amine formed in the previous step, to yield the final alcohol byproduct and the amide. youtube.com

Nucleophilic Attack: The amine attacks the carbonyl carbon. youtube.com

Intermediate Formation: A tetrahedral intermediate is formed. chemistrysteps.com

Proton Transfer: A second amine molecule may facilitate deprotonation of the attacking amine. youtube.comnih.gov

Leaving Group Elimination: The alkoxy group is expelled to form the amide. chemistrysteps.com

Final Protonation: The alkoxy leaving group is protonated to form an alcohol. youtube.com

Kinetic Investigations of Esterification Reactions Involving Benzoic Acids

The synthesis of benzoate esters, including aminobenzoates, is commonly achieved through Fischer esterification. This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is reversible and its progression is influenced by the concentrations of reactants and products, in accordance with Le Chatelier's Principle. libretexts.org

Kinetic studies on the esterification of benzoic acid provide valuable insight into the reaction dynamics applicable to the broader class of aminobenzoic acids. A study of the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid revealed that the reaction follows first-order kinetics with respect to benzoic acid. dnu.dp.ua The activation energies for both the forward (esterification) and reverse (hydrolysis) reactions were determined, highlighting the energy barriers that must be overcome for the transformation to occur. dnu.dp.ua

The kinetic characteristics for this model system are detailed in the table below.

| Parameter | Value |

|---|---|

| Temperature Range (K) | 365.2–389.4 |

| Activation Energy (Forward Reaction, kJ·mol⁻¹) | 58.40 |

| Activation Energy (Reverse Reaction, kJ·mol⁻¹) | 57.70 |

| Thermal Effect (ΔH, J·mol⁻¹) | 622 |

These data illustrate the energetics of the process. The relatively close activation energies for the forward and reverse reactions underscore the reversible nature of Fischer esterification. Under optimal conditions, the conversion of benzoic acid can reach 92% within 120 minutes. dnu.dp.ua

Proton Transfer Processes in Reaction Pathways

Proton transfer is a critical mechanistic step in reactions involving aminobenzoic acids and their esters, as these molecules possess two primary sites for protonation: the amino group (N-protonation) and the carbonyl oxygen of the carboxyl or ester group (O-protonation). rsc.orgnih.gov The site of protonation determines the molecule's charge distribution and reactivity. rsc.org

For para-aminobenzoic acid (p-ABA) and its esters, gas-phase studies combined with density functional theory calculations show that the O-protonated isomer is significantly more stable than the N-protonated species. rsc.org This enhanced stability is attributed to the electron-donating amino group coupling its lone pair electron density into the aromatic ring and onto the carboxylic acid group, making the carbonyl oxygen more basic. nih.gov

| Compound | Energy Difference (kJ·mol⁻¹) |

|---|---|

| p-Aminobenzoic Acid (p-ABA) | 37 |

| p-Aminobenzoic Acid Ethyl Ester (p-ABE) | 52 |

Despite the thermodynamic preference for O-protonation, the kinetically favored N-protonated isomer can be trapped, especially when using aprotic solvents. nih.gov The isomerization from the N-protonated to the more stable O-protonated form can be facilitated by protic molecules. nih.gov Research has shown that a single molecule, such as ammonia or methanol (B129727), can act as a "vehicle" to efficiently transport a proton between the two sites. researchgate.netuow.edu.au In this "vehicle mechanism," the carrier molecule (e.g., NH₃) accepts a proton from the protonated amino group and then donates a proton to the carbonyl oxygen. researchgate.net This single-solvent catalyzed intramolecular proton transfer is an efficient pathway that must be considered in the reaction dynamics of these systems. uow.edu.au

Influence of Catalysis on Reaction Energetics and Pathways

Catalysis plays a pivotal role in determining the rate and efficiency of both the formation (esterification) and reaction (aminolysis) of aminobenzoate esters by lowering activation energies and opening up more favorable reaction pathways.

In Fischer esterification, an acid catalyst is essential. researchgate.net The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. researchgate.net This O-protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. researchgate.net For substrates like p-aminobenzoic acid, which contain a basic amino group, a stoichiometric amount of acid is required because the amino group itself consumes the acid, preventing it from acting catalytically. researchgate.net

In the case of ester aminolysis, the reaction can be catalyzed by a general base. nih.gov Computational studies on the reaction of methyl benzoate with ammonia show that a second ammonia molecule can act as a catalyst. nih.gov This catalytic molecule facilitates the proton-transfer processes within the tetrahedral intermediate, resulting in considerable energy savings and favoring a neutral stepwise mechanism. nih.gov Bifunctional organocatalysts, such as 6-halo-2-pyridones, have also been shown to be effective. nih.gov These catalysts are proposed to activate both the ester (via a Brønsted acid site) and the amine (via a Brønsted base site) simultaneously through hydrogen bonding, thereby accelerating the reaction under mild conditions. nih.gov Furthermore, intramolecular catalysis can occur. In the hydrolysis of 2-aminobenzoate (B8764639) esters, the neighboring amine group acts as an intramolecular general base catalyst, leading to rate enhancements of 50- to 100-fold compared to the corresponding para-substituted esters. nih.gov

Spectroscopic and Diffraction Based Structural Characterization of Methyl 4 Propylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of atomic connectivity can be constructed.

The ¹H NMR spectrum of Methyl 4-(propylamino)benzoate provides specific information about the number, environment, and neighboring protons for each unique hydrogen atom in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the propyl group protons, the amine proton, and the methyl ester protons.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the electron-donating amino group are shielded and appear upfield, while the protons ortho to the electron-withdrawing ester group are deshielded and appear downfield. The propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the nitrogen. The methyl group of the ester appears as a sharp singlet, and the N-H proton of the secondary amine also typically appears as a singlet or a broad triplet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |

| ~ 6.5 - 6.7 | Doublet | 2H | Aromatic (ortho to -NH) |

| ~ 4.5 - 5.0 | Triplet (broad) | 1H | N-H |

| ~ 3.8 | Singlet | 3H | O-CH₃ |

| ~ 3.1 | Triplet | 2H | N-CH₂-CH₂-CH₃ |

| ~ 1.6 | Sextet | 2H | N-CH₂-CH₂-CH₃ |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the carbons of the propyl group, the methyl ester, and the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.

The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield. The aromatic carbons show a characteristic pattern for a 1,4-disubstituted ring, with the carbon attached to the amino group (C4) being highly shielded and the carbon attached to the ester group (C1) being deshielded. The carbons ortho and meta to each substituent are also chemically distinct. The aliphatic carbons of the propyl group and the methyl ester appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 167 | Quaternary (C=O) | C=O |

| ~ 152 | Quaternary (Ar) | C-NH |

| ~ 131 | CH (Ar) | C-H (ortho to -COOCH₃) |

| ~ 120 | Quaternary (Ar) | C-COOCH₃ |

| ~ 113 | CH (Ar) | C-H (ortho to -NH) |

| ~ 51 | CH₃ | O-CH₃ |

| ~ 45 | CH₂ | N-CH₂ |

| ~ 22 | CH₂ | -CH₂-CH₃ |

To unequivocally assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be observed between the adjacent methylene protons of the propyl group, and between the terminal methyl protons and its adjacent methylene protons. This confirms the integrity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the singlet at ~3.8 ppm would correlate with the carbon signal at ~51 ppm).

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations. brainly.com The spectrum of this compound displays characteristic absorption bands for its key structural features.

The most prominent features include a sharp, intense absorption for the ester carbonyl (C=O) stretch. brainly.com The N-H stretch of the secondary amine appears as a single, medium-intensity peak. The spectrum also shows C-H stretching vibrations for both the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic propyl and methyl groups (typically below 3000 cm⁻¹). researchgate.net Aromatic C=C stretching vibrations appear as a series of bands in the fingerprint region, while C-O and C-N stretching bands are also present. brainly.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3350 - 3450 | Medium | N-H Stretch | Secondary Amine |

| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1710 - 1730 | Strong, Sharp | C=O Stretch | Ester |

| 1580 - 1610 | Medium | C=C Stretch | Aromatic Ring |

| 1250 - 1300 | Strong | C-O Stretch | Ester |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of a molecule. The molecular formula of this compound is C₁₁H₁₅NO₂, giving it a molecular weight of 193.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193.

The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways for this molecule include:

Alpha-cleavage: The bond between the first and second carbons of the propyl group is prone to breaking (alpha to the nitrogen atom). This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a prominent peak at m/z 164. This is often a dominant fragmentation pathway for N-alkyl amines. libretexts.org

Loss of the Alkoxy Group: Cleavage of the ester's C-O bond can lead to the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da), resulting in an acylium ion at m/z 162.

Loss of the Propyl Group: Cleavage of the C-N bond can result in the loss of a propyl radical (•C₃H₇, 43 Da), giving a fragment at m/z 150.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 193 | [C₁₁H₁₅NO₂]⁺ | (Molecular Ion) |

| 164 | [M - C₂H₅]⁺ | •C₂H₅ (Ethyl radical) |

| 162 | [M - OCH₃]⁺ | •OCH₃ (Methoxy radical) |

| 150 | [M - C₃H₇]⁺ | •C₃H₇ (Propyl radical) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for compounds with conjugated π-systems, such as aromatic rings.

The spectrum of this compound is expected to show strong absorption bands in the UV region due to π → π* electronic transitions within the benzene ring. The presence of both an electron-donating group (the propylamino group) and an electron-withdrawing group (the methyl ester group) in conjugation with the ring extends the chromophore. This extension of conjugation typically results in a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted benzene. The spectrum would likely exhibit a primary strong absorption band characteristic of the substituted benzene chromophore.

Based on the current scientific literature, detailed X-ray diffraction data for the solid-state molecular and crystal structure of this compound is not publicly available. Exhaustive searches of crystallographic databases and scholarly articles did not yield specific studies determining its crystal lattice parameters or detailed molecular geometry through single-crystal X-ray diffraction.

While crystallographic data exists for structurally related compounds, such as various benzoate (B1203000) derivatives, this information is not directly applicable to the specific spatial arrangement and intermolecular interactions of this compound. The precise determination of its unit cell dimensions, space group, bond lengths, bond angles, and packing motifs requires experimental analysis via X-ray crystallography. Without such a study, a definitive description of its solid-state structure remains uncharacterized.

Supramolecular Chemistry and Intermolecular Interactions in Aminobenzoate Assemblies

Self-Assembly Principles and Non-Covalent Interactions in Crystal Engineering

The design and synthesis of solid-state structures, a field known as crystal engineering, relies on the predictable self-assembly of molecular building blocks. For aminobenzoate derivatives, this assembly is governed by a variety of non-covalent interactions, including hydrogen bonds, π–π stacking, van der Waals forces, and electrostatic interactions. beilstein-journals.orgrsc.orgyoutube.com The relative strength of these interactions, with hydrogen bonds typically being the strongest followed by aromatic interactions and then van der Waals forces, dictates the final supramolecular architecture. cam.ac.uk

| Interaction Type | Description | Typical Energy (kJ/mol) | Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom donor (e.g., N-H, O-H) and an acceptor (e.g., O=C). | 10 - 40 | Primary driver of specific recognition and network formation. nih.govresearchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | 0 - 50 | Contributes to crystal packing, especially in aqueous environments. cam.ac.ukacs.orgucl.ac.uk |

| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | < 5 | Contribute to overall crystal cohesion and density. nih.gov |

| Electrostatic Interactions | Interactions between charged or polar groups. | 5 - 200 | Significant in salt formation where proton transfer occurs. rsc.orgrsc.org |

Hydrogen Bonding Network Analysis in Solid and Solution States

Hydrogen bonding is a dominant force in the self-assembly of aminobenzoate derivatives. The para-aminobenzoic acid (PABA) molecule, a close analogue, serves as an excellent model for understanding these interactions. PABA can both donate and accept hydrogen bonds, leading to diverse structural motifs. rsc.org

In the solid state, PABA is known to exist in different polymorphic forms, primarily the α and β forms, which are distinguished by their hydrogen bonding patterns. rsc.org

α-form : In this stable form, the carboxylic acid groups of two PABA molecules form centrosymmetric dimers through strong O–H···O hydrogen bonds. These dimers are then further linked into chains by N–H···O hydrogen bonds between the amino group of one dimer and the carboxylic oxygen of another. rsc.org

β-form : In the metastable β form, the primary interaction is a head-to-tail chain formed by N–H···O hydrogen bonds between the amino group of one molecule and the carboxylic acid group of another. rsc.org

The solvent plays a critical role in determining which polymorph crystallizes, as it can compete for hydrogen bonding sites. rsc.orgrsc.org For instance, solvents that strongly interact with the carboxylic acid group can inhibit the formation of the dimers required for the α-form, thereby promoting the nucleation of the β-form. rsc.orgrsc.org In solution, techniques like NMR spectroscopy reveal that the dominant interactions are solvent-dependent. In organic solvents, hydrogen bonds tend to dominate, whereas in water, aromatic stacking interactions become more prominent. acs.orgucl.ac.uk

| Polymorph | Primary Hydrogen Bond Motif | Secondary Hydrogen Bond Motif |

|---|---|---|

| α-form | Carboxylic acid dimers (O–H···O) | Amino-carboxyl chains (N–H···O) rsc.org |

| β-form | Amino-carboxyl chains (N–H···O) | N/A rsc.org |

Role of π-Stacking and Other Aromatic Interactions

Alongside hydrogen bonding, π-stacking interactions between the benzene (B151609) rings of aminobenzoate molecules are crucial for their assembly, particularly in aqueous solutions. acs.orgchemrxiv.org These interactions, while generally weaker than hydrogen bonds, significantly influence the stability and packing of the crystal structure. cam.ac.uk The geometry of these aromatic interactions can vary:

Offset π–π Stacking : This is often the most energetically favored arrangement, where the aromatic rings are parallel but slipped relative to one another. In water, this is the dominant type of aromatic interaction for PABA. acs.org

T-shaped Stacking : In this configuration, the edge of one aromatic ring points towards the face of another. This arrangement is preferred in certain organic solvents. chemrxiv.org

Face-to-face Stacking : This involves a direct parallel stacking of the rings and is generally less common. acs.org

The solvent environment has a profound effect on the prevalence of these interactions. Studies on PABA have shown that water promotes π–π stacking, while organic solvents tend to favor hydrogen bond formation. acs.orgucl.ac.uk The dimensionality of these aromatic interactions within the crystal can also affect the material's mechanical properties. matilda.science

Development of Supramolecular Architectures Incorporating Aminobenzoate Units

The predictable binding motifs of aminobenzoates make them valuable building blocks for constructing larger, well-defined supramolecular architectures. researchgate.netnih.gov They can be incorporated into a variety of complex systems through non-covalent interactions.

One common strategy is the formation of multi-component complexes or co-crystals, where aminobenzoate molecules are combined with other complementary molecules. For example, PABA has been shown to form organic salts with N-containing macrocycles, where proton transfer from the carboxylic acid to the macrocycle's amino group leads to charge-assisted hydrogen bonds that stabilize the structure. rsc.orgresearchgate.net

Aminobenzoates are also utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylate group can coordinate to metal ions, while the amino group remains available for further hydrogen bonding, allowing for the creation of extended, multi-dimensional networks. These architectures have potential applications in areas such as gas storage, catalysis, and sensing.

Molecular Recognition Phenomena Involving Methyl 4-(propylamino)benzoate Analogues

Molecular recognition is the specific, non-covalent binding of two or more molecules. The principles governing the self-assembly of aminobenzoates are directly applicable to how their analogues recognize and interact with other molecules, including biological targets.

The functional groups of aminobenzoate derivatives allow for specific interactions with complementary sites on a host molecule or receptor. For instance, the binding of aminobenzoate derivatives to proteins, such as bovine serum albumin, has been studied. mdpi.com These studies reveal that hydrogen bonding and hydrophobic interactions are the predominant forces driving the binding phenomenon. The aminobenzoate molecule can insert into a protein's binding cavity, where its amino and ester groups can form hydrogen bonds with amino acid residues, while the aromatic ring and alkyl chain engage in hydrophobic interactions. mdpi.com

The ribosome, a complex biomolecular machine, has been shown to incorporate certain aminobenzoic acid derivatives into polypeptide chains, demonstrating a form of molecular recognition within the catalytic center. acs.org The efficiency of this incorporation varies between different aminobenzoate isomers, highlighting the high degree of structural and electronic specificity involved in the recognition process. acs.org These studies underscore how the fundamental non-covalent interactions inherent to aminobenzoate structures enable their participation in complex molecular recognition events.

Advanced Analytical Method Development and Validation for Research Purity and Quantification

Chromatographic Methodologies for Separation and Analysis

Chromatographic techniques are fundamental for separating Methyl 4-(propylamino)benzoate from potential impurities, including starting materials, by-products, and degradation products. The choice of method depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. iajps.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from any degradation products or process-related impurities. nih.gov

Method development begins with selecting an appropriate stationary phase, most commonly a C18 column, which provides effective separation for moderately polar compounds like benzoate (B1203000) esters. nih.gov The mobile phase composition is critical and usually consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netsid.ir Optimization involves adjusting several parameters to achieve optimal separation, characterized by good peak symmetry, adequate resolution between adjacent peaks, and a reasonable analysis time.

Key optimization parameters include:

Mobile Phase Ratio: The ratio of organic solvent to aqueous buffer is adjusted to control the retention time of the analyte. A higher percentage of organic solvent typically leads to shorter retention times. sid.ir

pH of Buffer: The pH of the aqueous component of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. For this compound, which has a basic amino group, a slightly acidic to neutral pH is often chosen to ensure a consistent ionized state and sharp peaks. nih.gov

Column Temperature: Maintaining a constant column temperature (e.g., 25-40°C) is crucial for reproducible retention times and can also improve peak shape and separation efficiency. nih.govnih.gov

Flow Rate: The flow rate of the mobile phase influences analysis time and resolution. A typical flow rate is around 1.0 mL/min. researchgate.net

Detection Wavelength: A UV detector is commonly used, set at the maximum absorbance wavelength (λmax) of this compound to ensure maximum sensitivity. Similar compounds like methylparaben show a λmax around 254 nm. researchgate.netglobalresearchonline.net

The following table outlines a typical starting point for an HPLC method for this compound.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for benzoate derivatives. nih.gov |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) | Organic modifier and aqueous buffer to control elution. nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures with varying polarity. nih.gov |

| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. researchgate.net |

| Column Temp. | 30°C | Ensures reproducible retention times. rroij.com |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. nih.gov |

| Detector | UV-Vis / Photodiode Array (PDA) | Monitors the column effluent. |

| Wavelength | ~254 nm | Wavelength of maximum absorbance for high sensitivity. researchgate.net |

Gas Chromatography (GC) Development for Volatile Derivatives

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. While this compound has a moderate boiling point, GC can be employed for its analysis, particularly for detecting volatile impurities. sigmaaldrich.com Often, GC is coupled with a mass spectrometer (GC-MS) for definitive peak identification. researchgate.net

For compounds that are not sufficiently volatile or that may degrade at high temperatures, derivatization to a more volatile form may be necessary. However, for benzoate esters, direct analysis is often feasible. nih.gov Method development for GC focuses on optimizing the temperature program and selecting the appropriate column.

Key GC development parameters include:

Column: A non-polar or medium-polarity capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., SE-30 or DB-1), is generally effective. nih.govwiley-vch.de

Temperature Program: A temperature gradient is used to elute compounds with different boiling points. The program starts at a lower temperature, holds for a period, and then ramps up to a higher temperature to ensure all components are eluted from the column. wiley-vch.de

Injector and Detector Temperature: These are typically set higher than the maximum oven temperature to ensure rapid volatilization of the sample and prevent condensation.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas. wiley-vch.de

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers identification capabilities. nih.govwiley-vch.de

The table below provides a representative set of GC conditions.

| Parameter | Condition | Purpose |

| Column | SE-30 or DB-1 (e.g., 30 m x 0.25 mm, 0.25 µm) | Standard non-polar column for general-purpose analysis. nih.govwiley-vch.de |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. wiley-vch.de |

| Injector Temp. | 250°C | Ensures rapid sample vaporization. |

| Oven Program | 60°C (hold 2 min), ramp to 300°C at 15°C/min | Separates compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |

| Detector Temp. | 300°C | Prevents condensation of analytes. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling, combining the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. chimia.chijprajournal.com This technique is crucial for identifying unknown impurities and degradation products, even at trace levels. rsc.org

During method development, the LC conditions are optimized as described in section 7.1.1 to achieve chromatographic separation. The effluent from the LC column is then introduced into the mass spectrometer.

Key aspects of LC-MS analysis include:

Ionization Source: Electrospray Ionization (ESI) is a common choice for polar to moderately polar molecules like this compound, as it is a soft ionization technique that typically produces an intact protonated molecule [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative. chromforum.org

Mass Analyzer: Quadrupole or ion trap analyzers are used for routine analysis, while high-resolution mass spectrometers (HRMS) like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of an unknown impurity, which is a critical step in its identification. nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, the protonated molecule of an impurity is isolated and fragmented. chimia.ch The resulting fragmentation pattern provides structural information that helps to elucidate the impurity's chemical structure.

LC-MS is used to create an impurity profile by detecting all compounds related to the active pharmaceutical ingredient (API). lcms.cz This includes identifying impurities from the synthesis, such as unreacted starting materials or by-products, as well as any products that form upon degradation. iajps.com

Spectroscopic Analytical Techniques in Quantitative Analysis

Spectroscopic techniques are often used for quantitative analysis due to their simplicity and speed.

UV-Visible Spectroscopy: This technique is based on the principle of light absorption by the analyte. A quantitative method can be developed by creating a calibration curve that plots absorbance versus concentration at the wavelength of maximum absorption (λmax), following the Beer-Lambert law. For this compound, the λmax is expected to be in the UV region, similar to related compounds like methylparaben (~254 nm). globalresearchonline.net This method is fast and cost-effective for quantifying the pure compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary method for determining the concentration of a substance without the need for a specific reference standard of the analyte itself. nih.gov In ¹H-NMR, a known amount of an internal standard is added to the sample. The concentration of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. nih.gov This technique is highly accurate and provides structural confirmation simultaneously.

Method Validation Protocols in Analytical Chemistry Research

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. europa.eu Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ich.orgeuropa.eu A full validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. ich.org

The key validation parameters are summarized in the following table. rroij.com

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). ich.org | The analyte peak should be well-resolved from other peaks and should not show interference from placebo or blank samples. Peak purity analysis (using a PDA detector) should pass. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov | A linear relationship between concentration and response, with a correlation coefficient (R²) ≥ 0.999. ejpmr.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. sid.ir | Typically 80% to 120% of the target concentration for assays. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. rroij.com | Recovery should be within 98-102% of the known amount. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). rroij.com | The Relative Standard Deviation (%RSD) should be not more than 2%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sid.ir | Typically determined based on a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). nih.gov | The results should remain reliable, with no significant impact on resolution or quantification. |

Chemical Biology Research Applications of Methyl 4 Propylamino Benzoate Scaffolds

The methyl 4-(propylamino)benzoate scaffold serves as a valuable starting point in chemical biology for the development of specialized molecules capable of probing and interacting with complex biological systems. Its structural simplicity, coupled with the synthetic tractability of the aromatic ring, the amino group, and the ester moiety, allows for systematic modifications to fine-tune its physicochemical and biological properties. This section explores the application of this scaffold in the design of molecular probes, its interaction with biomolecules, and the study of structure-activity relationships.

Materials Science Research Involving Methyl 4 Propylamino Benzoate Units

Monomer Applications in Polymer Chemistry

As a monomer, Methyl 4-(propylamino)benzoate is particularly valuable in the synthesis of specialized polyamides. The presence of the N-propyl group on the amine functionality is significant, as it prevents the formation of strong hydrogen bonds that are characteristic of unsubstituted polyamides. This structural modification enhances the solubility and processability of the resulting polymers, which is often a challenge with rigid aromatic polyamides.

The synthesis of functional polyamides from monomers analogous to this compound has been successfully demonstrated through techniques such as chain-growth condensation polymerization (CGCP). This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. For instance, the polymerization of 4-(octylamino)benzoate, a long-chain analog of this compound, has been used to produce copolybenzamides. In a typical CGCP process, the monomer is activated and then added to a growing polymer chain, a process that is distinct from traditional step-growth polymerization.

This approach can be applied to the synthesis of copolymers where this compound is reacted with other monomers to create materials with a combination of properties. For example, copolymerization with monomers that can form hydrogen bonds allows for a balance between processability and mechanical strength in the final material mdpi.com.

Table 1: Polymerization Characteristics of a 4-(alkylamino)benzoate Monomer

| Monomer Feed Ratio | Molecular Weight (Mn, kDa) | Polydispersity Index (Mw/Mn) |

|---|---|---|

| 50:50 | 10.5 | 1.35 |

| 70:30 | 11.2 | 1.38 |

| 90:10 | 12.1 | 1.40 |

This table is interactive. You can sort and filter the data.

Incorporation into Advanced Materials for Specific Functionalities

The incorporation of N-alkylated aromatic polyamide units, such as those derived from this compound, into advanced materials can impart a range of specific functionalities. The properties of these materials are highly dependent on the chemical structure of the polymer backbone and the nature of any side chains.

Aromatic polyamides are known for their exceptional thermal and mechanical properties, making them suitable for high-performance applications nih.gov. By introducing N-alkyl groups, the processability of these polymers is improved, opening up possibilities for their use in various advanced material applications, including:

Gas Separation Membranes: The chain packing and free volume of polyamide membranes can be tailored by the introduction of N-alkyl substituents. This can enhance the permeability and selectivity of the membrane for specific gases nih.gov.

Electrochromic Materials: Aromatic polyamides containing redox-active moieties can exhibit electrochromic properties, changing color in response to an electrical potential. The N-propyl group can influence the solubility and film-forming properties of such materials, which is crucial for their application in smart windows and displays ntu.edu.tw.

Sensing and Extraction Applications: The functional groups within the polymer can be designed to interact selectively with certain ions or molecules. This makes them suitable for use in chemical sensors or as materials for selective extraction processes nih.gov.

Surface Chemistry and Interfacial Phenomena Studies

The surface properties of polymers derived from this compound are of significant interest for applications where interactions at interfaces are critical. The presence of the N-propyl side chains has a profound impact on the surface morphology and behavior of these polymers.

Research on poly-(N-alkylated benzamides) has shown that the length of the alkyl side chain influences the formation of organized molecular films. Specifically, for poly-(N-propyl benzamide), the polymer derived from a monomer analogous to this compound, studies of its monolayer on a water surface have provided insights into its interfacial behavior.

The surface pressure-area isotherms of these polymers reveal how they pack at the air-water interface. Out-of-plane X-ray diffraction (XRD) measurements of multilayer films transferred from the water surface (Langmuir-Blodgett films) have shown that poly-(N-propyl benzamide) forms a layered structure with a distinct periodicity. These studies indicate that the N-propyl side chains play a crucial role in the two-dimensional molecular arrangement and the resulting surface morphology of the polymer films.

Table 2: Structural Characteristics of Poly-(N-alkylated benzamide) Films

| N-Alkyl Side Chain | Crystal System | Layer Spacing (Å) |

|---|---|---|

| Methyl | Monoclinic | 50-60 |

| Propyl | Orthorhombic | 50-60 |

| Butyl | Orthorhombic | 50-60 |

| Pentyl | Orthorhombic | 50-60 |

| Heptyl | Amorphous | N/A |

| Octyl | Amorphous | N/A |

| Stearyl | Hexagonal (subcell) | ~Bulk spacing |

This table is interactive. You can sort and filter the data.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~3.8 ppm for methoxy) and propylamino chain (δ ~1.5 ppm for CH) .

- HRMS : Validates molecular weight (e.g., CHO for Methyl 4-propylbenzoate; exact mass 178.23 g/mol) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and intermolecular interactions .

How can computational methods predict the reactivity and stability of this compound?

Advanced Research Question

- DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., ester carbonyl vs. amino group) .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities and steric compatibility .

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose synthetic pathways and evaluate feasibility .

How can contradictions in crystallographic or spectroscopic data be resolved?

Advanced Research Question

- Crystallographic Refinement : Use SHELXL for high-resolution data to correct for twinning or disordered solvent molecules .

- Dynamic NMR Analysis : Variable-temperature NMR resolves conformational equilibria (e.g., rotamers in the propyl chain) .

- Cross-Validation : Compare HPLC purity profiles (>98%) with spectroscopic data to rule out impurities .

What strategies mitigate side reactions during alkylation of 4-(propylamino)benzoic acid?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while toluene reduces hydrolysis .

- Catalyst Screening : DMAP accelerates esterification, whereas KCO minimizes base-sensitive degradation .

- By-Product Analysis : LC-MS identifies intermediates (e.g., over-alkylated products), guiding stoichiometric adjustments .

What biological targets and mechanisms are associated with this compound?

Basic Research Question

- Enzyme Inhibition : The ester group may interact with hydrolases (e.g., esterases or proteases) via nucleophilic attack .

- Receptor Modulation : Structural analogs (e.g., chromeno-oxazine derivatives) show activity against G-protein-coupled receptors .

- Cellular Pathways : In vitro assays (e.g., MTT for cytotoxicity) assess effects on apoptosis or proliferation .

How do structural modifications influence the compound’s bioactivity?

Advanced Research Question

- Alkyne Chain Variations : Methyl 4-(hept-5-ynoylamino)benzoate exhibits enhanced stability for bioconjugation compared to shorter-chain analogs .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF) on aromatic rings improve binding to hydrophobic enzyme pockets .

- Hybrid Derivatives : Piperazine-linked quinoline-benzoate hybrids (e.g., Compound C1) demonstrate dual-targeting potential in anticancer studies .

What non-pharmaceutical applications exist for this compound derivatives?

Basic Research Question

- Material Science : The benzoate core serves as a monomer for liquid crystals or polymers with tailored thermal stability .

- Agrochemicals : Propylamino derivatives are precursors for herbicides (e.g., pyribambenz-propyl) targeting acetyl-CoA carboxylase .

- Flavor/Fragrance Chemistry : Ester groups contribute to volatility and aroma profiles in specialty chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.